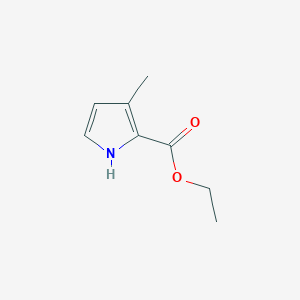

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILMAYWLMWCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942036 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-32-0, 3284-47-7 | |

| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No. 3284-47-7) is a polysubstituted pyrrole that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals, including notable drugs like Atorvastatin and Sunitinib.[1] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis methodologies, spectral characterization, chemical reactivity, and applications, with a focus on providing field-proven insights for its use in research and development.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. This compound is most commonly identified by the CAS number 3284-47-7 .[2][3] An alternative CAS number, 20032-32-0, is also associated with this compound in some databases.[4]

Physicochemical and Safety Data

Proper handling and storage are dictated by the compound's physical and chemical properties. This data, summarized from leading chemical suppliers and databases, forms the foundation for its safe and effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 3284-47-7 | Sigma-Aldrich, ChemScene[2][3][5] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem, Sigma-Aldrich[3][4] |

| Molecular Weight | 153.18 g/mol | PubChem, Sigma-Aldrich[3][4] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich[3] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[3][4] |

| SMILES | CCOC(=O)C1=C(C=CN1)C | PubChem[4] |

GHS Safety and Hazard Information

As a responsible scientist, understanding the hazard profile of a chemical is a prerequisite to any experimental work. The Globally Harmonized System (GHS) classifications for this compound indicate that it requires careful handling.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source: PubChem, Sigma-Aldrich[3][4]

Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, and follow specific first aid instructions for eye contact).[3]

Synthesis and Manufacturing

The synthesis of substituted pyrroles is a foundational topic in heterocyclic chemistry. While numerous methods exist, including the classic Paal-Knorr, Knorr, and Hantzsch syntheses, modern approaches often provide superior regioselectivity and functional group tolerance. The synthesis of this compound can be achieved via several established routes for constructing the pyrrole core.

Conceptual Synthesis Workflow: Knorr-Type Reductive Condensation

A highly effective and regioselective method for preparing pyrrole-2-carboxylates involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate. This Knorr-type approach provides a reliable pathway to the desired substitution pattern.

Caption: Knorr-type synthesis workflow for pyrrole-2-carboxylates.

Detailed Experimental Protocol (Adapted from Knorr-Type Synthesis)

This protocol is based on established literature for the synthesis of analogous pyrrole-2-carboxylates and is presented as a robust starting point for laboratory synthesis.[6]

-

Preparation of Ethyl 2-oximinoacetoacetate: In a flask cooled to 0-5°C, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature below 10°C. Stir for 2 hours at low temperature. This solution of the oximino ester is typically used in situ for the next step.

-

Reductive Condensation & Cyclization: To a separate flask containing a stirred solution of ethyl 3-aminobut-2-enoate (1.0 eq) in glacial acetic acid, add activated zinc dust (2.5 eq) in portions.

-

Reaction Execution: Concurrently and slowly, add the freshly prepared solution of ethyl 2-oximinoacetoacetate to the zinc/enamine mixture. The reaction is exothermic; maintain the temperature at 60-70°C with controlled addition and external cooling if necessary.

-

Work-up: After the addition is complete, stir the mixture at 70°C for an additional hour. Cool the reaction to room temperature and pour it into a large volume of ice-water.

-

Isolation: The crude product may precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

NH Proton (δ 8.5-9.5 ppm, broad singlet): The pyrrole N-H proton is typically broad and downfield.

-

Pyrrole H5 (δ ~6.8 ppm, triplet or dd): Coupled to H4 and the NH proton.

-

Pyrrole H4 (δ ~6.1 ppm, triplet or dd): Coupled to H5 and the NH proton.

-

Ethyl -CH₂- (δ ~4.2 ppm, quartet): Quartet due to coupling with the adjacent methyl group.

-

Pyrrole -CH₃ (δ ~2.2 ppm, singlet): The methyl group at the C3 position.

-

Ethyl -CH₃ (δ ~1.3 ppm, triplet): Triplet due to coupling with the adjacent methylene group.

-

-

¹³C NMR (Literature Reference): A key reference for the ¹³C NMR of this compound is R. J. Abraham, R. D. Lapper J. Chem. Soc. Perkin Trans. II, 1974, 1004.[4] Based on this and general pyrrole chemistry, the following approximate shifts are expected:

-

C=O (δ ~161 ppm)

-

C2, C5 (δ ~120-130 ppm)

-

C3, C4 (δ ~110-120 ppm)

-

Ethyl -CH₂- (δ ~60 ppm)

-

Ethyl -CH₃ (δ ~14 ppm)

-

Pyrrole -CH₃ (δ ~12 ppm)

-

Infrared (IR) Spectroscopy

Key functional groups will produce characteristic absorption bands:

-

N-H Stretch: A broad band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1680-1700 cm⁻¹.

-

C-H Stretches (Aliphatic & Aromatic): Bands in the 2850-3100 cm⁻¹ region.

-

C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 153. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, -45) to give a fragment at m/z = 108, or loss of the entire ester group.

Chemical Reactivity and Synthetic Utility

The reactivity of the pyrrole ring is governed by its electron-rich nature. However, the substituents on this compound modulate this reactivity, creating a specific chemical profile that is highly useful for synthetic planning.

Regioselectivity of Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution, far more so than benzene. The preferred site of attack is generally the α-position (C2 or C5).[7] In this molecule, the C2 position is blocked. The directing effects of the existing substituents must be considered:

-

C2-Ethyl Carboxylate (-COOEt): An electron-withdrawing group that deactivates the ring.

-

C3-Methyl (-CH₃): An electron-donating group that activates the ring.

The C5 position is α to the nitrogen and is activated by the C3-methyl group, making it the most probable site for electrophilic attack. The C4 position is less favored.

Caption: Predicted electrophilic substitution reactivity of the pyrrole core.

Key Reaction Classes

-

N-Functionalization: The pyrrole N-H is acidic and can be deprotonated with a suitable base (e.g., NaH) followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to install a substituent on the nitrogen atom. This is a crucial step for modulating the compound's properties or for directing subsequent reactions.

-

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a classic method to install a formyl group (-CHO) onto electron-rich heterocycles. This reaction would be expected to occur at the C5 position. The resulting 5-formyl derivative is a key intermediate for building more complex structures, such as porphyrins or dipyrromethanes.

-

Reduction of the Ester: The ethyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further synthetic possibilities, allowing for the introduction of different functional groups.

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidic workup. The resulting pyrrole-2-carboxylic acid is a key intermediate for amide coupling reactions.[8]

Applications in Drug Discovery and Materials Science

The pyrrole-2-carboxylate scaffold is a cornerstone in medicinal chemistry. Its derivatives are widely investigated as potent biological agents, particularly in the fields of oncology and infectious diseases.

Scaffold for Anti-tubercular Agents

Recent research has highlighted the importance of the pyrrole-2-carboxamide scaffold in the development of novel inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a critical protein for the survival of Mycobacterium tuberculosis.[8] Compounds based on this core have shown potent activity against drug-resistant tuberculosis strains.[8] this compound is an ideal starting material for accessing this class of compounds. The synthesis would involve hydrolysis of the ester to the carboxylic acid, followed by amide coupling with various amines to generate a library of potential MmpL3 inhibitors.

Caption: Workflow for developing anti-TB agents.

Porphyrin and Dipyrromethane Synthesis

Pyrroles are the fundamental building blocks of porphyrins, the core structures of heme and chlorophyll. Specifically functionalized pyrroles are required to construct these complex macrocycles. While ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a more commonly cited building block for porphyrins, the title compound can also serve as a precursor in similar synthetic strategies.[9] Following formylation at the C5 position and reduction of the ester at C2, it can be used in acid-catalyzed condensation reactions to form dipyrromethanes, which are key intermediates for porphyrin synthesis.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in medicinal chemistry and materials science. Its reactivity is well-defined by the interplay of the activating methyl group and the deactivating ester group, allowing for predictable functionalization of the pyrrole core. As the search for novel therapeutics continues, particularly for challenging diseases like drug-resistant tuberculosis, the strategic use of such foundational scaffolds will remain a critical component of successful drug discovery campaigns. This guide provides the core technical knowledge necessary for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

- This reference is not available.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- This compound | C8H11NO2. PubChem.

- This reference is not available.

- This reference is not available.

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

- This reference is not available.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. alfa-chemclinix.com [alfa-chemclinix.com]

- 3. This compound | 3284-47-7 [sigmaaldrich.com]

- 4. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data summary to provide context, explain the causality behind the observed properties, and offer validated protocols for their experimental determination.

Section 1: Chemical Identity and Structural Rationale

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The specific arrangement of the ethyl carboxylate group at position 2 and the methyl group at position 3 dictates its chemical reactivity and physical behavior. The presence of an N-H proton and a carbonyl group allows for hydrogen bonding, which significantly influences its melting and boiling points, while the overall structure provides a balance of polar and non-polar characteristics.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3284-47-7, 20032-32-0[1][2][3] |

| Molecular Formula | C₈H₁₁NO₂[1][2][3] |

| Molecular Weight | 153.18 g/mol [1][3] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C[1] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N[1] |

Section 2: Core Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, formulation, and biological assays. The data presented below has been aggregated from various chemical databases and serves as a baseline for experimental work.

| Property | Value / Observation | Source(s) |

| Physical Form | Solid | Ambeed, Inc. via Sigma-Aldrich |

| Boiling Point | 248.5°C at 760 mmHg[2] | ECHEMI |

| Density (Predicted) | 1.514 g/cm³[2] | ECHEMI |

| Flash Point | 104.1°C[2] | ECHEMI |

| LogP (XLogP3) | ~1.5 - 1.6[1][2] | ECHEMI, PubChem |

| Topological Polar Surface Area (TPSA) | 42.1 Ų[1][2] | ECHEMI, PubChem |

Thermal Properties: Melting and Boiling Points

The boiling point of 248.5°C is relatively high, a direct consequence of the molecule's ability to form intermolecular hydrogen bonds via its N-H group, in addition to standard dipole-dipole interactions from the ester functional group. While a specific melting point is not widely reported, its classification as a solid indicates it is crystalline at room temperature. Related isomers such as ethyl 4-methyl-1H-pyrrole-3-carboxylate melt in the range of 72-75°C, suggesting a similar melting range for the title compound.

Solubility and Polarity Profile

The calculated LogP value of ~1.5 indicates that the compound has moderate lipophilicity, suggesting it is more soluble in organic solvents than in water. The Topological Polar Surface Area (TPSA) of 42.1 Ų further quantifies the polar characteristics arising from the nitrogen and oxygen atoms. This balance of properties implies solubility in a range of polar organic solvents like ethanol, ethyl acetate, and dichloromethane, with limited solubility in water and non-polar solvents like hexane.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), a singlet for the C3-methyl group, two doublets in the aromatic region for the pyrrole ring protons, and a broad singlet for the N-H proton. The exact chemical shifts of the pyrrole protons are influenced by the electron-donating methyl group and the electron-withdrawing ester group.

-

¹³C NMR: The carbon spectrum will display eight unique signals. Key resonances include the carbonyl carbon of the ester (~160-165 ppm), four distinct signals for the aromatic carbons of the pyrrole ring, the C3-methyl carbon, and the two carbons of the ethyl group. PubChem notes that ¹³C NMR data for this compound was reported by R. J. Abraham and R. D. Lapper in 1974.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically found around 1680-1710 cm⁻¹.

-

C-O Stretch: A strong band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its exact mass.

-

Exact Mass: 153.0790 Da.[1]

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester functionality.

Section 4: Experimental Protocols for Property Verification

To ensure scientific rigor, physical properties should be determined experimentally. The following protocols are designed to be self-validating and provide a clear workflow for researchers.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus to determine the melting range of the compound.

Caption: Workflow for determining the melting point of a solid sample.

Protocol: General Spectroscopic Analysis

This workflow outlines the fundamental steps for acquiring NMR, IR, and MS data. The choice of solvent and technique is critical for obtaining high-quality data.

Caption: General workflow for spectroscopic characterization.

Section 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. This compound is associated with several hazards as classified under the Globally Harmonized System (GHS).

| Hazard Code | Statement |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Signal Word: Warning

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: The compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperature is between 2-8°C.

-

First Aid: In case of contact, rinse eyes thoroughly with water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[3]

Conclusion

This compound is a solid, moderately lipophilic compound with a high boiling point attributed to its capacity for hydrogen bonding. Its structural features give rise to a predictable spectroscopic profile that can be readily verified using standard laboratory techniques. The information and protocols contained within this guide provide a robust foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this versatile chemical building block.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

- Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.

Sources

ethyl 3-methyl-1H-pyrrole-2-carboxylate chemical structure

An In-Depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications

Abstract

This compound is a substituted pyrrole derivative that serves as a valuable heterocyclic building block in organic synthesis. The unique arrangement of its functional groups—an aromatic nitrogen heterocycle, an electron-donating methyl group, and an electron-withdrawing ethyl carboxylate group—imparts a distinct reactivity profile, making it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via the Knorr pyrrole synthesis, and a discussion of its current and potential applications for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

The chemical identity of this compound is defined by a five-membered pyrrole ring, which is an aromatic heterocycle. Attached to this core are a methyl group at the C3 position and an ethyl carboxylate (ester) group at the C2 position. The aromaticity of the pyrrole ring, combined with the opposing electronic effects of the methyl and ester substituents, dictates the molecule's stability and reactivity in further chemical transformations.

The ester group at the C2 position is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole, yet it also provides a reactive handle for modifications such as hydrolysis or amidation. Conversely, the electron-donating methyl group at the C3 position helps to modulate the electron density of the ring.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| CAS Number | 3284-47-7 | [1][3] |

| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C | [1] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid | [3] |

| Storage Conditions | Sealed in dry, 2-8°C |[3][4] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. The Knorr pyrrole synthesis is a widely utilized and robust method for preparing pyrroles from α-amino-ketones and compounds with an active methylene group, such as β-ketoesters.[5] This approach is particularly effective for producing highly functionalized pyrroles like this compound.

Rationale for Synthetic Strategy

The Knorr synthesis is chosen for its efficiency and convergence. The core mechanism involves the condensation of an α-aminoketone with a β-ketoester, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6] Because α-aminoketones are often unstable and prone to self-condensation, they are typically generated in situ. A common method involves the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[5][6][7] This one-pot procedure enhances the overall yield and simplifies the experimental setup.

Detailed Experimental Protocol: Knorr Pyrrole Synthesis

This protocol describes the synthesis of a related compound, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, which illustrates the core principles of the Knorr synthesis that can be adapted for the target molecule. The key steps involve nitrosation to form an oxime, followed by a zinc-mediated reductive condensation.[8]

Part 1: Nitrosation of Ethyl Acetoacetate

-

In a fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar and an internal thermometer. Place the flask in an ice-salt bath on a magnetic stirrer.

-

Add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) to the flask.[7] Stir the mixture vigorously and cool to below 7°C.[7]

-

In a separate beaker, dissolve sodium nitrite (8.7 g) in water (12.5 mL).[7]

-

Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the internal temperature is maintained between 5-7°C.[7] This reaction is exothermic and requires careful temperature control.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.[7] This process forms the ethyl 2-oximinoacetoacetate intermediate.

Part 2: Reductive Condensation and Cyclization

-

To the flask containing the oxime intermediate, add a second equivalent of ethyl acetoacetate.

-

Set up the flask for reflux and begin adding zinc dust (16.7 g) in small portions.[7] The addition of zinc will cause the reaction to boil; add subsequent portions only after the initial vigorous reaction subsides.[7]

-

Once all the zinc has been added, heat the mixture to reflux for 1 hour.[7]

-

While the mixture is still hot, pour it into a large beaker containing 850 mL of crushed ice and water to precipitate the crude product.[7]

-

Stir the aqueous mixture for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Part 3: Recrystallization

-

Transfer the crude solid to an appropriately sized flask and add a minimal amount of hot 85% ethanol to dissolve the product under reflux.[8]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Workflow Visualization

Caption: Knorr Pyrrole Synthesis Workflow.

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[9][10][11] Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a desirable component in drug design.

The Pyrrole Scaffold in Medicinal Chemistry

Pyrrole and its derivatives are integral to many top-selling pharmaceuticals, including the cholesterol-lowering drug Atorvastatin and the targeted cancer therapy Sunitinib.[9][12] The biological activities of pyrrole-containing compounds are diverse, encompassing anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[10][11][13] This wide range of activities has motivated extensive research into the synthesis of novel pyrrole analogs to explore new therapeutic possibilities.[9][10]

This compound as a Key Building Block

This compound is not typically an end-product but rather a crucial starting material or intermediate. Its functional groups allow for sequential and regioselective modifications. For example:

-

The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form a wide variety of amides.

-

The N-H of the pyrrole ring can be alkylated or arylated.[12]

-

The aromatic ring itself can undergo further substitution reactions, guided by the existing substituents.

This versatility makes it an important intermediate in the synthesis of complex molecules. It is used in the development of pharmaceuticals, such as potent drug candidates against the Hepatitis B virus, and as a precursor for agrochemicals where it can enhance the efficacy of pesticides.[14][15] Furthermore, it is incorporated into polymer formulations in materials science to create advanced materials with improved properties.[14] For instance, it is a known intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[16]

Logical Relationship Diagram

Caption: Application Pathway from Building Block.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, to ensure its stability.[3][4]

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its well-defined structure, accessible synthesis through established methods like the Knorr pyrrole synthesis, and versatile functional handles make it an indispensable building block in modern organic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel, high-value molecules.

References

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(19), 14754-14779.

- Abdel-Wahab, B. F., Al-Warhi, T., & Aly, A. A. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Current Organic Synthesis, 19(4), 364-389.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324582, this compound.

- Barreca, M. L., Ferro, S., & Montaudo, G. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112763.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

- Wikipedia. (n.d.). Knorr pyrrole synthesis.

- Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.

- YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole.

- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.

- ChemSynthesis. (n.d.). ethyl 2-(2-amino-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylate.

- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- CORE. (n.d.). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

- National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

Sources

- 1. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 3284-47-7 [sigmaaldrich.com]

- 4. 3284-47-7|this compound|BLD Pharm [bldpharm.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scitechnol.com [scitechnol.com]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 11. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate: Synthesis, Applications, and Core Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships in its synthesis, its strategic importance as a pharmacophore, and the detailed protocols necessary for its practical application in a research and development setting.

Core Compound Identification and Properties

This compound is a substituted pyrrole, a class of five-membered aromatic heterocycles that form the core of numerous biologically active molecules.[1][2] Its formal IUPAC name is this compound.[3] The presence of the ester and methyl groups at the C2 and C3 positions, respectively, provides specific steric and electronic properties that make it a valuable and versatile building block for more complex molecular architectures.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 3284-47-7, 20032-32-0 | [3][6] |

| Molecular Formula | C₈H₁₁NO₂ | [7] |

| Molecular Weight | 153.18 g/mol | [3][7] |

| Appearance | Solid | [8] |

| Boiling Point | 248.5°C at 760 mmHg | [6] |

| Topological Polar Surface Area | 42.1 Ų | [3] |

| SMILES | CCOC(=O)C1=C(C=CN1)C | [3] |

| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | [3][8] |

Strategic Synthesis of the Pyrrole Core

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several classical methods can be adapted for the synthesis of this compound, with the Hantzsch and Paal-Knorr syntheses being among the most prominent.[9][10][11]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from simple, acyclic precursors.[10] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][12] The choice of a β-ketoester is critical as it directly incorporates the C2-carboxylate group into the final product.

The reaction proceeds through a well-defined sequence of nucleophilic attacks and condensations. The initial step involves the formation of an enamine from the reaction between the β-ketoester (ethyl acetoacetate in this case) and ammonia.[10][13] This enamine then acts as the key nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[10][14]

Caption: Generalized mechanism of the Hantzsch Pyrrole Synthesis.[10][13]

The Paal-Knorr Pyrrole Synthesis

An alternative and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][15] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[15][16]

Modern mechanistic studies, including DFT calculations, suggest the reaction proceeds via the formation of a hemiaminal intermediate.[16][17] The amine attacks one of the protonated carbonyls, followed by an intramolecular attack on the second carbonyl to form a dihydroxy-tetrahydropyrrole derivative. This intermediate then undergoes dehydration to furnish the final aromatic pyrrole.[11][16] The cyclization of the hemiaminal is considered the rate-determining step.[16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 3284-47-7 [sigmaaldrich.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. rgmcet.edu.in [rgmcet.edu.in]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its substituted pyrrole core is a recurring motif in a multitude of biologically active molecules, including approved pharmaceuticals and clinical candidates.[1] The strategic placement of the ethyl ester and methyl groups on the pyrrole ring offers versatile handles for further chemical modification, making it an attractive starting material for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and significant applications, particularly in the realm of drug discovery and development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 153.18 g/mol | [2][3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4][5] |

| CAS Number | 3284-47-7, 20032-32-0 | [2][3][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester, 2-carboethoxy-3-methylpyrrole | [3] |

| Physical Form | Solid | |

| Boiling Point | 248.5°C at 760 mmHg | [5] |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis of this compound

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Several methods have been developed for the preparation of this compound, with the choice of route often depending on the availability of starting materials, desired scale, and reaction efficiency. A common and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrroles.

Another notable method involves the reaction of ethyl 2-isocyanoacetate with an appropriate alkyne, catalyzed by a silver salt, which can yield highly substituted pyrroles.[6]

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1,4-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

-

Addition of Amine: To the stirred solution, add a stoichiometric equivalent of a primary amine or an excess of an ammonium salt (e.g., ammonium acetate).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is routinely accomplished using a combination of spectroscopic techniques. While specific spectral data can be found from various suppliers, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons, a singlet for the methyl group protons, and signals for the two protons on the pyrrole ring. The NH proton of the pyrrole ring will also be present, often as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the four carbons of the pyrrole ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1670-1700 cm⁻¹) and a broad absorption for the N-H stretching of the pyrrole ring (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (153.18 g/mol ).

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][8] this compound, as a readily available and modifiable building block, has been instrumental in the development of novel therapeutic agents.

Anticancer Agents

Derivatives of substituted pyrroles have demonstrated significant potential as anticancer agents.[1] For instance, the pyrrole-3-carboxylic acid amide substructure is central to the molecular framework of highly successful drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1][9] The synthesis of such complex molecules often relies on the strategic use of functionalized pyrrole intermediates like this compound.

Caption: Role as a building block in the synthesis of a Sunitinib-like molecule.

Antimicrobial and Antiviral Agents

The pyrrole nucleus is also a key pharmacophore in the design of novel antimicrobial and antiviral agents.[1][8] Research has shown that various pyrrole derivatives exhibit activity against a range of bacterial and fungal pathogens.[1] Furthermore, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a related compound, has been identified as a crucial building block for a potent drug candidate against the Hepatitis B virus, highlighting the importance of this class of compounds in antiviral research.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined properties, and the reactivity of its functional groups make it an indispensable building block for the creation of complex molecules with diverse biological activities. As research in drug discovery continues to advance, the importance of such fundamental scaffolds in the development of new and effective therapeutic agents is poised to grow.

References

- PubChem.

- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

- ChemSynthesis. ethyl 2-(2-amino-2-oxoethyl)

- Semantic Scholar.

- PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

- ResearchGate.

- MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

- RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The physical properties of such intermediates are critical quality attributes that dictate their suitability for subsequent chemical transformations and ultimately influence the purity and quality of the final product. Among these properties, the melting point is a fundamental and highly informative characteristic.

This technical guide provides a comprehensive overview of the melting point of this compound, its significance, the rigorous methodology for its determination, and the interpretation of the data within a research and drug development context.

Physicochemical Properties of this compound

A precise understanding of a compound's physical and chemical properties is foundational to its application in scientific research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 3284-47-7 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 56 °C | , |

| Boiling Point | 270-290 °C | |

| Density | ~1.106 g/cm³ |

The Critical Role of the Melting Point in Drug Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The significance of this seemingly simple parameter cannot be overstated, particularly in the pharmaceutical industry.

-

Indicator of Purity: A sharp melting point is a reliable indicator of high purity.[2][3] Impurities disrupt the crystalline lattice of a solid, which typically results in a lower and broader melting range, a phenomenon known as melting point depression.[4] Therefore, determining the melting point is a fundamental quality control test to assess the purity of synthesized intermediates like this compound.

-

Compound Identification: While not definitive on its own, the melting point is a valuable piece of data for confirming the identity of a compound when compared to a known reference standard. A mixed melting point determination, where the sample is mixed with an authentic standard, can provide strong evidence of identity. If no depression is observed, the two samples are likely identical.

-

Informing Downstream Processes: The thermal stability of a compound, indicated by its melting point, is crucial for designing subsequent reaction conditions, such as choosing appropriate solvents and reaction temperatures.

-

Biopharmaceutical Implications: The melting point is related to the lattice energy of the crystal structure and can influence a drug's solubility and dissolution rate.[5] These factors are critical for the bioavailability of the final drug product.[5]

Factors Influencing the Melting Point of this compound

The observed melting point of an organic compound is influenced by several intrinsic and extrinsic factors:

-

Intermolecular Forces: The energy required to overcome the forces holding the molecules together in a crystal lattice dictates the melting point. For this compound, these forces include van der Waals interactions and, importantly, hydrogen bonding via the N-H group of the pyrrole ring. Stronger intermolecular forces lead to a higher melting point.[6][7]

-

Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules often pack more tightly, leading to higher melting points.[8][9]

-

Presence of Impurities: As previously mentioned, impurities disrupt the crystal lattice, making it easier to break apart, thus lowering and broadening the melting range.[4] This is a cornerstone of using melting point for purity assessment.

Experimental Determination of Melting Point: A Self-Validating Protocol

The accurate determination of the melting point is paramount. The following protocol, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, is designed to be a self-validating system, ensuring accuracy and reproducibility.[10][11][12][13]

Workflow for Accurate Melting Point Determination

Sources

- 1. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Why Is Melting Point Crucial in Large Labs and Research Facilities? | THIETBIDO.NET [thietbido.net]

- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 4. sciencing.com [sciencing.com]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. scribd.com [scribd.com]

- 11. thinksrs.com [thinksrs.com]

- 12. uspbpep.com [uspbpep.com]

- 13. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Boiling Point of Ethyl 3-methyl-1H-pyrrole-2-carboxylate

Abstract

Introduction to Ethyl 3-methyl-1H-pyrrole-2-carboxylate

This compound is a substituted pyrrole, a class of heterocyclic aromatic organic compounds that are integral components of many biologically active molecules, including porphyrins (e.g., heme), chlorophyll, and various pharmaceuticals. The structure, featuring a methyl group at the 3-position and an ethyl carboxylate group at the 2-position of the pyrrole ring, imparts specific physicochemical properties that are critical to its synthesis, purification, and application in medicinal chemistry and materials science. Understanding its physical properties, such as the boiling point, is fundamental for process optimization, purification via distillation, and ensuring stability during chemical reactions.

Physicochemical Properties and Predicted Boiling Point

A summary of the key physicochemical properties for this compound is presented below. It is crucial to note that the boiling point is a predicted value based on computational modeling, as experimental values are not prominently reported in scientific literature.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| CAS Number | 20032-32-0, 3284-47-7 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Predicted Boiling Point | 248.5°C at 760 mmHg | ECHEMI[1] |

Molecular Determinants of Boiling Point

The boiling point of a compound is a direct reflection of the strength of its intermolecular forces. For this compound, several structural features are key determinants of its relatively high predicted boiling point.

-

Hydrogen Bonding : The presence of a hydrogen atom attached to the nitrogen in the pyrrole ring (N-H) allows for intermolecular hydrogen bonding.[3] This is a strong type of dipole-dipole interaction that requires significant energy to overcome, thus elevating the boiling point. This is a characteristic feature of N-unsubstituted pyrroles, leading to higher boiling points compared to their N-substituted counterparts where this hydrogen is replaced by an alkyl group.

-

Dipole-Dipole Interactions : The ester functional group (-COOEt) is highly polar, creating a significant dipole moment within the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules, further contributing to the energy required for vaporization.

-

Van der Waals Forces : As with all molecules, London dispersion forces are present. With a molecular weight of 153.18 g/mol , these forces are considerable and contribute to the overall intermolecular attraction.[4]

-

Substituent Effects : The methyl and ethyl carboxylate groups add to the molecular weight and surface area, increasing the strength of van der Waals forces compared to unsubstituted pyrrole.[5] While the ethyl carboxylate group introduces polarity, the alkyl chains (methyl and ethyl groups) are nonpolar.

Caption: Intermolecular forces influencing the boiling point.

Experimental Boiling Point Determination

When a pure sample of a compound is available, its boiling point can be determined experimentally. This serves to verify predicted values and is a key indicator of purity.[6] For a high-boiling point solid like this compound, a micro-scale method like the Thiele tube method is appropriate to conserve material.

Protocol: Thiele Tube Method

This method is advantageous as it requires only a small amount of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, the sample is heated until its vapor pressure exceeds the atmospheric pressure, causing a steady stream of bubbles. The boiling point is then measured as the sample cools, at the precise moment the external pressure equals the vapor pressure, and the liquid is drawn back into a capillary tube.

Step-by-Step Methodology:

-

Sample Preparation : Place a small amount (a few milligrams) of this compound into a small test tube (fusion tube). The solid will melt upon heating.

-

Capillary Tube Insertion : Seal one end of a capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the molten sample.

-

Apparatus Assembly : Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating : Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating via convection currents.

-

Observation : Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will escape, followed by a steady stream of bubbles from the sample's vapor as it begins to boil.

-

Boiling Point Reading : Remove the heat source once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Record Pressure : It is critical to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Experimental setup for Thiele tube method.

Computational Prediction of Boiling Point

In the absence of experimental data, computational methods are invaluable for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach.

Principle: QSPR models are mathematical models that correlate the structural or physical properties of molecules (descriptors) with a specific property, in this case, the normal boiling point. These models are built using a "training set" of compounds with known boiling points and then used to predict the boiling point of new or unmeasured compounds.[2]

Methodology Overview:

-

Molecular Representation : The 2D or 3D structure of this compound is used as the input.

-

Descriptor Calculation : A wide array of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., dipole moment).

-

Model Application : The calculated descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, neural network, or graph neural network) that has been trained on a large dataset of compounds with known boiling points.

-

Boiling Point Prediction : The model outputs a predicted boiling point. The value of 248.5°C is likely derived from such a model.

Caption: Workflow for computational boiling point prediction.

Conclusion

The boiling point of this compound is predicted to be 248.5°C at standard atmospheric pressure. This high boiling point is a consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and significant van der Waals forces. While this predicted value provides a crucial reference for researchers, experimental verification using established micro-scale techniques is recommended for definitive characterization and to confirm the purity of synthesized samples. The methodologies outlined in this guide provide a comprehensive framework for both the theoretical understanding and practical determination of this key physical property.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Katritzky, A. R., et al. (2003). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 43(5), 1575–1585. [Link]

- Goll, E. S., & Jurs, P. C. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling, 39(6), 974-983. [Link]

- Montero-Jiménez, D., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. NIST. [Link]

- Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

- Li, Y., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. [Link]

- Filo. (n.d.). The boiling point of pyrrole is higher than furan and thiopene.

- Biosynce. (2025). What are the differences in properties between pyrrole and its derivatives?.

- Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points.

- Reusch, W. (2013). Boiling & Melting Points. Michigan State University Department of Chemistry.

- University of Babylon. (n.d.). Heterocyclic Chemistry.

- University of Calgary. (n.d.). Boiling Point Determination.

- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- University of Technology, Iraq. (2021). Experimental No. (2) Boiling Point.

Sources

- 1. This compound | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3284-47-7 [sigmaaldrich.com]

- 3. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 4. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3284-47-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-Methyl-1H-Pyrrole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Ethyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry, presents a solubility profile that is paramount to its handling, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and delves into the theoretical and practical aspects of its solubility. We will explore its expected solubility in various solvents based on its structural characteristics, detail rigorous experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the application of computational models for solubility prediction. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of therapeutic agents, offering both foundational knowledge and actionable methodologies.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its fate. Poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal drug concentrations at the target site and diminished therapeutic effect.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility are indispensable in the early stages of drug development to guide lead optimization, formulation strategies, and to ensure the reliability of in vitro and in vivo studies. This compound, as a potential building block or active agent, is no exception. Its solubility characteristics will profoundly influence its journey through the development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 153.18 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| CAS Number | 3284-47-7, 20032-32-0 | PubChem[2] |

| Computed LogP | 1.6 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

The computed LogP value of 1.6 suggests that this compound has a moderate lipophilicity. This indicates that it is likely to have some solubility in both organic solvents and, to a lesser extent, in aqueous media. The presence of a hydrogen bond donor (the N-H of the pyrrole ring) and two hydrogen bond acceptors (the carbonyl and ester oxygens) suggests the potential for interactions with polar solvents.

Solubility Profile of this compound: A Qualitative and Predictive Analysis

3.1. Aqueous Solubility

Pyrrole itself is sparingly soluble in water.[5] The introduction of an ethyl ester and a methyl group to the pyrrole ring in this compound increases the molecule's non-polar surface area. This structural modification is expected to result in low aqueous solubility . The molecule's ability to form hydrogen bonds with water is limited, and the non-polar alkyl and ethyl groups will favor partitioning out of the aqueous phase.

3.2. Solubility in Organic Solvents

The principle of "like dissolves like" is a guiding tenet in predicting solubility. Given its moderate LogP and the presence of both polar and non-polar regions, this compound is anticipated to be soluble in a range of organic solvents .

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Pyrrole is known to be quite soluble in ethanol.[5] The ethyl and methyl substituents on the target molecule will further enhance its interaction with the non-polar part of these alcohols. Therefore, good solubility is expected in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent at solvating a wide range of organic molecules. Given the presence of the polar ester group and the pyrrole ring, this compound is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Non-Polar Solvents (e.g., Dichloromethane, Diethyl Ether): The non-polar character imparted by the ethyl and methyl groups suggests that the compound will also have a degree of solubility in less polar solvents. Pyrrole is soluble in diethyl ether, and this trend is likely to hold for its substituted derivatives.[5]

3.3. Computational Prediction of Solubility

In the absence of experimental data, in silico methods provide a valuable tool for estimating solubility. Quantitative Structure-Activity Relationship (QSAR) and other computational models can predict aqueous solubility based on a molecule's structural features.[1] These models utilize large datasets of compounds with known solubilities to train algorithms that can then predict the solubility of novel structures. While the accuracy of these predictions can vary, they offer a useful preliminary assessment to guide experimental work.

Methodologies for Experimental Solubility Determination

To obtain definitive solubility data, rigorous experimental determination is necessary. The choice of method often depends on the stage of research, the required throughput, and the desired type of solubility data (thermodynamic or kinetic).

4.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

4.2. Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock (typically in DMSO). This method is widely used in early drug discovery for its high-throughput nature. Nephelometry , which measures light scattering caused by precipitated particles, is a common technique for determining kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Experimental Protocols

5.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility.

-

5.2. Protocol for Kinetic Solubility Determination (Nephelometry)

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

-

-

Assay:

-

Transfer a small, fixed volume of each dilution to a new 96-well plate.

-

Rapidly add a fixed volume of the aqueous buffer (e.g., PBS pH 7.4) to all wells. The final DMSO concentration should be kept low (typically ≤ 1%).

-

Incubate the plate at a controlled temperature (e.g., room temperature) with shaking for a set period (e.g., 1-2 hours).

-

-

Measurement and Analysis:

-

Measure the light scattering in each well using a nephelometer.

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

-

Conclusion

While specific experimental solubility values for this compound are not widely published, a comprehensive analysis of its physicochemical properties and structural features allows for a reasoned prediction of its solubility profile. It is expected to have low aqueous solubility and good solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO. For definitive quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination should be employed. A thorough understanding of the solubility of this compound is a critical step in its journey as a potential therapeutic agent, enabling informed decisions in formulation development and ensuring the generation of reliable data in subsequent preclinical and clinical studies.

References

- BIOSYNCE. (2025, June 16). What is the solubility of pyrrole in different solvents? - Blog.

- Tavares, L. C., et al. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Taylor & Francis Online.